molecular formula C15H30O6Ti B1382109 Bis(acetylactonate) ethoxide isopropoxide titanium CAS No. 445398-76-5

Bis(acetylactonate) ethoxide isopropoxide titanium

Cat. No.: B1382109
CAS No.: 445398-76-5
M. Wt: 354.26 g/mol
InChI Key: WKWLCPMDJLTJLK-VGKOASNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(acetylactonate) ethoxide isopropoxide titanium is an organometallic compound with the chemical formula C15H26O6Ti. It is a titanium complex that is often used in various chemical processes due to its unique properties. This compound is known for its stability at room temperature and its solubility in organic solvents such as ethanol, hexane, and dimethylformamide .

Biochemical Analysis

Biochemical Properties

Bis(acetylactonate) ethoxide isopropoxide titanium plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide (TiO2) nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of TiO2 through hydrolysis and condensation reactions. The compound’s interaction with enzymes such as peroxidases and oxidases enhances its catalytic activity, leading to the efficient production of TiO2 nanoparticles . Additionally, this compound forms complexes with proteins, stabilizing their structure and enhancing their functional properties .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules such as kinases and phosphatases, modulating cell proliferation, differentiation, and apoptosis . The compound also alters gene expression patterns, leading to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that enhance or inhibit their activity . For example, it can act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain biochemical processes . At high doses, it can induce toxicity and adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at specific dosage levels.

Preparation Methods

The synthesis of Bis(acetylactonate) ethoxide isopropoxide titanium involves a series of reactions. Typically, the preparation starts with the reaction of acetylacetone with isopropanol in the presence of a titanium compound catalyst. This is followed by a condensation reaction to form the final product . The industrial production of this compound requires careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Bis(acetylactonate) ethoxide isopropoxide titanium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(acetylactonate) ethoxide isopropoxide titanium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis(acetylactonate) ethoxide isopropoxide titanium is unique compared to other similar compounds due to its specific combination of ligands and titanium center. Similar compounds include:

Properties

IUPAC Name

ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWLCPMDJLTJLK-VGKOASNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.